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Compound of Interest

Compound Name: MIP-1095

Cat. No.: B1677151

This technical support center provides researchers, scientists, and drug development
professionals with essential information for optimizing the therapeutic dose of 1311-MIP-1095. It
includes troubleshooting guides, frequently asked questions (FAQSs), detailed experimental
protocols, and quantitative data summaries to address common challenges encountered during
pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is 1311-MIP-1095 and what is its mechanism of action?

Al: 1311-MIP-1095 is a radiopharmaceutical agent designed for targeted radionuclide therapy
of prostate cancer. It consists of two key components:

o MIP-1095: A small molecule, urea-based ligand that specifically binds to the extracellular
domain of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane
glycoprotein that is significantly overexpressed on the surface of malignant prostate cancer
cells.

e lodine-131 (131I): A radioisotope that emits beta particles and gamma radiation.

The mechanism of action involves the MIP-1095 moiety selectively delivering the cytotoxic 1311
payload to PSMA-expressing cancer cells.[1][2] Upon binding to PSMA, 1311-MIP-1095 is
internalized by the cancer cell, leading to the emission of beta particles that cause DNA
damage and ultimately cell death.[3]
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Q2: What are the primary off-target organs for 1311-MIP-1095 uptake?

A2: Dosimetry studies have identified the salivary glands, liver, and kidneys as the organs
receiving the highest absorbed radiation doses after the tumor itself.[4][5][6] High uptake is also
observed in the lacrimal glands.[4][5]

Q3: What are the most common adverse events observed in clinical trials?

A3: The most frequently reported adverse events are generally mild to moderate and include
thrombocytopenia, anemia, leukopenia, and dry mouth (xerostomia).[7][8] Hematological
toxicities are a key consideration in dose optimization.[9]

Q4: What is the recommended starting dose for clinical studies?

A4: Phase 1 dose-escalation studies have investigated doses ranging from 50 mCi to 75 mCi.
[7] The optimal therapeutic dose is still under investigation and should be determined based on
patient-specific dosimetry and risk-benefit assessment.

Q5: How can off-target radiation to the salivary glands be minimized?

A5: To reduce radiation-induced damage to the salivary glands, patients may be administered
lemon juice and ice packs over the parotid and submandibular glands during and after the
infusion of 1311-MIP-1095.[4]

Troubleshooting Guides
Radiolabeling and Quality Control
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Issue

Potential Cause Troubleshooting Steps

Low Radiolabeling Yield
(<50%)

- Ensure the use of acidic and
oxidizing conditions. - Verify
Inefficient iododestannylation the quality and purity of the
of the precursor. trimethylstannyl precursor. -
Check the activity and purity of
the Sodium lodide-131.

Low Radiochemical Purity
(<95%)

- Optimize the purification step
using a C18 Sep Pak column. -
) Ensure complete deprotection
Incomplete reaction or o _ _
_ _ N with trifluoroacetic acid. -
formation of impurities. ] )
Analyze the final product using
HPLC and/or TLC to identify

and quantify impurities.

Presence of Free 1311

- Perform quality control using
thin-layer chromatography

(TLC) or high-performance

Inefficient labeling or liquid chromatography (HPLC)
degradation of the labeled to quantify free iodide. - The
compound. acceptable limit for free iodide

should be minimized as it can
lead to unnecessary thyroid

exposure.

Biodistribution Imaging
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Issue

Potential Cause

Troubleshooting Steps

High Background Signal

Suboptimal tracer kinetics or

patient-specific factors.

- Ensure adequate hydration of
the patient before and after
injection to promote clearance
of unbound tracer. - Optimize
imaging time points to allow for
maximal tumor-to-background

contrast.

"Halo" Artifact around Kidneys
or Bladder

High tracer accumulation in the

urinary system causing scatter.

- Consider the use of
furosemide to promote diuresis
and reduce urinary activity. -
Employ advanced scatter
correction algorithms during

image reconstruction.[6]

Motion Artifacts

Patient movement during

image acquisition.

- Immobilize the patient as
much as possible during
scanning. - Use motion
correction software if available.
- Visually inspect PET-only and
maximum intensity projection
(MIP) images for

misregistration.[1]

Quantitative Data Summary
Dosimetry of 1311-MIP-1095 in Humans

Data from a study involving 16 patients who underwent PET/CT imaging with 1241-MIP-1095 to
estimate the dosimetry for 1311-MIP-1095.[4][5]
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Organ Mean Absorbed Dose (MSv/MBQ)
Salivary Glands 3.8

Liver 1.7

Kidneys 1.4

Red Marrow 0.37

Phase 1 Clinical Trial Results (Dose-Escalation Study)

Data from a study involving 9 subjects with metastatic castration-resistant prostate cancer
(mCRPC).[7]

Key Adverse

Administered Number of PSA Response
Cohort o ) Events (Grade ]
Activity Patients 12) (=50% decline)
Thrombocytopeni
a, anemia,
1 50 mCi 3 _ 1 of 3 (33.3%)
leukopenia, dry
mouth
Thrombocytopeni
a, anemia,
2 75 mCi 2 Not specified

leukopenia, dry

mouth

Phase 2 Clinical Trial Efficacy

Data from a single-arm study of heavily-pretreated mMCRPC patients.[9]
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Metric Result
Number of Patients 9

PSA Decrease >50% 6 of 9 patients
Median Overall Survival 10.3 months
Median Progression-Free Survival 5.4 months

4 of 9 patients (most frequent:
Grade =3 Adverse Events ) )
thrombocytopenia and anemia)

Experimental Protocols
Radiolabeling of MIP-1095 with lodine-131

Obijective: To radiolabel the MIP-1095 precursor with lodine-131.

Materials:

Trimethylstannyl precursor of MIP-1095

e Sodium lodide-131 (Na131l)

» Acidic oxidizing agent

e C18 Sep Pak columns

» Trifluoroacetic acid (TFA)

o HPLC system with a radioactivity detector
e Thin-Layer Chromatography (TLC) system
Methodology:

» lododestannylation: The radiolabeling is achieved through an iododestannylation reaction.
The trimethylstannyl precursor of MIP-1095 is reacted with Sodium lodide-131 under acidic
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and oxidizing conditions. This reaction substitutes the trimethylstannyl group with 1311,
forming the 131l-labeled tri-tert-butyl ester of MIP-1095.

 Purification: The resulting 131I-labeled intermediate is purified using C18 Sep Pak columns
to remove unreacted 1311 and other impurities.

o Deprotection: The purified intermediate undergoes deprotection with trifluoroacetic acid to
remove the tert-butyl protecting groups, yielding the final 1311-MIP-1095 compound.

e Quality Control: The final product's radiochemical purity is assessed using HPLC and/or TLC.
The radiochemical purity should be >95%.

Quality Control of 1311-MIP-1095

Objective: To ensure the purity and identity of the final radiolabeled product before
administration.

Parameters:

o Radiochemical Purity (RCP): The percentage of the total radioactivity in the form of 131I-
MIP-1095.

o Method: HPLC or TLC.
o Acceptance Criteria: >95%.

o Radionuclidic Purity: The proportion of the total radioactivity that is from 131I.
o Method: Gamma spectroscopy.

o Acceptance Criteria: To be defined based on regulatory guidelines, with specific limits for
contaminants like lodine-124.

e Presence of Free 131I:
o Method: TLC.

o Acceptance Criteria: To be minimized, typically <5%.
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 Sterility and Endotoxin Levels:
o Method: Standard microbiological testing.

o Acceptance Criteria: Must meet pharmacopeial standards for injectable
radiopharmaceuticals.

Biodistribution and Dosimetry Study Protocol

Objective: To determine the in-vivo distribution of 1311-MIP-1095 and calculate the radiation
absorbed doses in various organs.

Methodology:

o Patient Preparation: Patients should be well-hydrated. Thyroid uptake of free 131l can be
blocked by administering a stable iodine solution (e.g., Lugol's solution) or potassium
perchlorate prior to the injection of 131I-MIP-1095.[4]

e Administration: 131I-MIP-1095 is administered intravenously.

e Imaging: Serial whole-body planar scintigraphy or SPECT/CT imaging is performed at
multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).[5]

o Data Analysis:

o Regions of interest (ROIs) are drawn around tumors and normal organs on the images at
each time point.

o The percentage of injected activity in each ROI is calculated.
o Time-activity curves are generated for each organ.
o Residence times are calculated from the time-activity curves.

o Dosimetry calculations are performed using software such as OLINDA/EXM to determine
the absorbed radiation dose in each organ.[5]

Visualizations
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Caption: Mechanism of action of 1311-MIP-1095.
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Radiolabeling & QC
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Caption: Experimental workflow for 1311-MIP-1095.
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Caption: Dose optimization logic for 1311-MIP-1095.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677151#optimizing-therapeutic-dose-of-131i-mip-
1095]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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